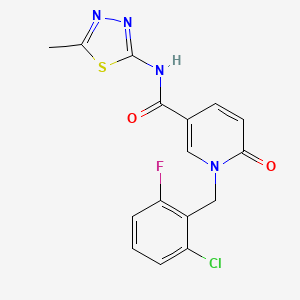

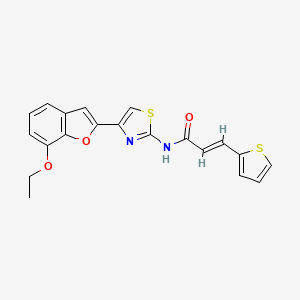

![molecular formula C22H16N4O3 B2463991 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide CAS No. 476317-08-5](/img/structure/B2463991.png)

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been reported .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .

Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids is one of the methods of synthesis of 4-benzimidazolyl anilines . o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .

Physical And Chemical Properties Analysis

The IR spectrum of the compound shows peaks at 3390 cm−1 (NH benzimidazole), 3278 cm−1 (NH aminophenyl), 3043 cm−1 (CH arom), 2922 cm−1 (CH aliph), 1673 cm−1 (C=O), 1603 cm−1 (C=N), and 1548 cm−1 (C=C arom) . The 1H NMR spectrum (DMSO-d6, 500 MHz) shows peaks at 4.30 ppm (s, 2H, CH2), 7.40 ppm (m, 2H, H5, H6 benzimidazole moiety), 7.70 ppm (m, 2H, H4, H7 benzimidazole moiety), 7.87 ppm (d, 2H, J = 7.65, H2, H6 aminophenyl moiety), 8.15 ppm (d, 2H, J = 7.65, H3, H5 aminophenyl moiety), 10.76 ppm (s, 1H, NH aminophenyl, D2O exchangeable), and 12.43 ppm (br., 1H, NH benzimidazole, D2O exchangeable) .

科学的研究の応用

Synthesis and Biological Activity

- Benzimidazole and Imidazole Inhibitors: N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, including compounds structurally related to (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide, are used as nanomolar inhibitors of human histone deacetylases. They display efficacy in human tumor xenograft models (Bressi et al., 2010).

Synthesis Methods

- Synthesis of Imidazole-Fused Benzodiazocines: A synthesis method involving Morita–Baylis–Hillman reaction and reductive intramolecular cyclization has been described for producing imidazole-fused benzodiazocine compounds (Mishra & Batra, 2010).

Antimicrobial Activity

- Thiosemicarbazide Derivatives in Heterocyclic Synthesis: 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, a precursor for synthesizing imidazole ring systems, has demonstrated antimicrobial activity for some synthesized compounds (Elmagd et al., 2017).

Antitumor Activities

- Imidazole Acyl Urea Derivatives as Raf Kinase Inhibitors: Novel imidazole acyl urea derivatives synthesized through a multi-step reaction have shown antitumor activities against human gastric carcinoma cell lines (Zhu, 2015).

Novel Fused Heterocyclic Compounds

- Preparation and Antimicrobial Studies: Imidazole derivatives have been used in the synthesis of novel fused heterocyclic compounds, exhibiting antimicrobial activity (Khairwar et al., 2021).

Angiotensin II Receptor Antagonists

- Imidazole-5-acrylic Acids as Antagonists: Research on imidazole-5-acrylic acid derivatives has led to the discovery of compounds with nanomolar affinity for angiotensin II receptors, showing good oral activity (Keenan et al., 1993).

Benzimidazole Derivatives in Chemotherapy

- Synthesis of Benzimidazole Derivatives for Anticancer Activity: Benzimidazole derivatives, featuring structural similarity to this compound, are synthesized and evaluated for anticancer activity (Jafar et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-21(14-11-15-9-12-16(13-10-15)26(28)29)23-18-6-2-1-5-17(18)22-24-19-7-3-4-8-20(19)25-22/h1-14H,(H,23,27)(H,24,25)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCWCAYQOHZJBZ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

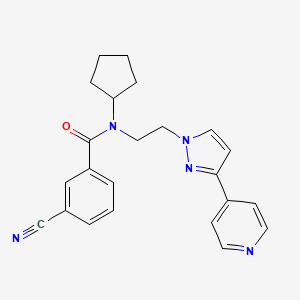

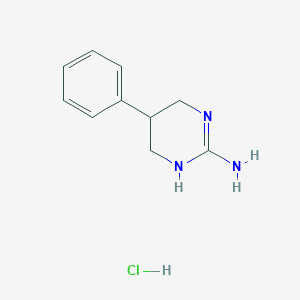

![N-(2-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2463910.png)

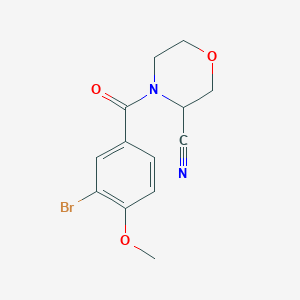

![Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2463912.png)

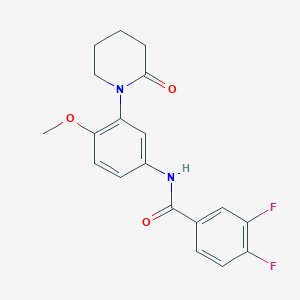

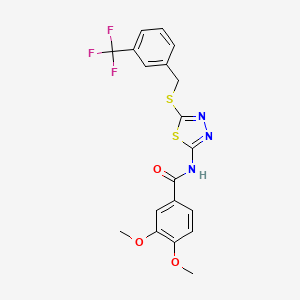

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)

![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)

![{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2463924.png)

![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)